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Compound of Interest

Compound Name: Brass

Cat. No.: B1175200

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical
etching of brass, a versatile technique for the microfabrication of components used in
research, scientific instrumentation, and drug development platforms. Electrochemical etching
offers a precise, cost-effective, and scalable method for creating micro-scale features on brass
substrates, which are valued for their excellent thermal and electrical conductivity,
biocompatibility, and ease of machining.

Principle of Electrochemical Etching

Electrochemical etching is a subtractive manufacturing process that utilizes an electrochemical
reaction to remove material from a conductive workpiece. The brass workpiece is configured
as the anode in an electrolytic cell, and a cathode is placed in close proximity. When a direct
current is passed through an electrolyte solution, the brass anodically dissolves into the
electrolyte, creating the desired micro-features as defined by a patterned mask on the
workpiece surface.

The fundamental reactions at the electrodes involve the oxidation of the metal at the anode
(the brass workpiece) and a reduction reaction at the cathode. For brass, which is an alloy of
copper and zinc, the primary anodic dissolution reactions are:
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e Copper: Cu(s) —» Cu?*(aq) + 2e~

e Zinc: Zn(s) —» Zn?*(aq) + 2e~

Key Parameters and Their Influence

The precision and outcome of the electrochemical etching process are governed by several
critical parameters. Understanding and controlling these parameters is essential for achieving
reproducible and high-fidelity microstructures.
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Parameter Influence on Etching Process

The type of salt and its concentration

significantly affect the etch rate, surface finish,
Electrolyte Composition and the formation of byproducts. Neutral salt

solutions like sodium nitrate (NaNOs) and

sodium chloride (NaCl) are commonly used.

Directly proportional to the material removal
c  Densit rate. Higher current densities lead to faster
urrent Density _ _ _ .
etching but can negatively impact surface finish

and feature resolution.

Determines the driving force for the
Applied Voltage electrochemical reaction. Higher voltages

generally increase the etch rate.

Affects the conductivity of the electrolyte and the
rate of chemical reactions. Elevated

Temperature temperatures can increase the etch rate but
may also increase the likelihood of mask

degradation.

Proper agitation and flow of the electrolyte are

crucial for removing dissolved metal ions and
Electrolyte Flow Rate ) ] )

gas bubbles from the etching site, ensuring

uniform etching.

The choice of mask determines the resolution
) _ and accuracy of the etched features. The mask
Masking Material _ .
must be chemically resistant to the electrolyte

and adhere well to the brass surface.

Experimental Protocols

The following protocols provide a starting point for the electrochemical etching of brass for
microfabrication applications. Optimization of these parameters will be necessary to achieve
the desired results for specific applications.
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General Experimental Workflow

The overall process for electrochemical etching of brass can be summarized in the following
workflow:

Substrate Preparation Electrochemical Etching Post-Processing

(CleaningHMasking Electrolytic Cell Setup DemaskingHRinsing & Drying

Click to download full resolution via product page

General workflow for electrochemical etching of brass.

Protocol 1: Electrochemical Etching of Brass in Sodium
Nitrate Solution

This protocol is suitable for general-purpose micro-etching of brass, offering a good balance
between etch rate and surface finish.

Materials and Equipment:

Brass sheet (e.g., CDA 260, 70% Cu, 30% Zn)

e Sodium Nitrate (NaNO3s)

e Deionized (DI) water

e DC power supply

o Beaker or etching tank

o Cathode material (e.g., stainless steel or another piece of brass)
e Magnetic stirrer and stir bar

o Masking material (e.g., photoresist, vinyl film)
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e Acetone or isopropyl alcohol for cleaning and demasking
Procedure:
o Substrate Preparation:

o Cut the brass sheet to the desired dimensions.

o Thoroughly clean the brass surface with acetone or isopropyl alcohol to remove any
organic contaminants and oxides.

o Apply the desired mask to the cleaned and dried brass surface. Ensure good adhesion
and that all areas not to be etched are fully protected.

o Electrolyte Preparation:

o Prepare a 1 M Sodium Nitrate (NaNO3s) solution by dissolving 85.0 g of NaNOs in 1 L of DI
water.

o Stir the solution until the salt is completely dissolved.

» Electrolytic Cell Setup:

[e]

Place the electrolyte solution in the beaker or etching tank.

o Place a magnetic stir bar in the beaker and set the magnetic stirrer to a moderate speed to
ensure electrolyte agitation.

o Suspend the masked brass workpiece (anode) and the cathode in the electrolyte,
ensuring they are parallel to each other and do not touch. A typical distance is 2-5 cm.

o Connect the positive terminal of the DC power supply to the brass workpiece and the
negative terminal to the cathode.

» Etching Process:

o Set the DC power supply to the desired current density or voltage. A good starting point is
a constant current density of 1 A/lcm?2.
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o Turn on the power supply to begin the etching process.

o Monitor the process for gas evolution and changes in the workpiece. Etching time will
depend on the desired depth and the current density. For a depth of 100 um at 1 A/cm?,
the approximate time would be 15-20 minutes.

e Post-Processing:

o

Turn off the power supply and carefully remove the brass workpiece from the electrolyte.
o Rinse the workpiece thoroughly with DI water.
o Remove the mask using an appropriate solvent (e.g., acetone for photoresist).

o Rinse the etched brass part again with DI water and dry it with a stream of nitrogen or
clean, compressed air.

o Inspect the etched features using a microscope.

Protocol 2: High-Resolution Etching in Sodium Chloride
Solution

This protocol is tailored for applications requiring finer features and a smoother surface finish.
The use of a lower current density and a well-controlled setup is critical.

Materials and Equipment:
e Same as Protocol 1, but with Sodium Chloride (NaCl) instead of Sodium Nitrate.
Procedure:

o Substrate Preparation: Follow the same procedure as in Protocol 1. For high-resolution
features, a high-quality mask such as a photolithographically patterned photoresist is
recommended.

o Electrolyte Preparation:
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o Prepare a 0.5 M Sodium Chloride (NaCl) solution by dissolving 29.2 g of NaCl in 1 L of DI

water.

o Stir the solution until the salt is completely dissolved.

» Electrolytic Cell Setup: Follow the same procedure as in Protocol 1.

e Etching Process:

o Set the DC power supply to a lower constant current density, for example, 0.2 A/lcmz,

o The etching time will be longer compared to Protocol 1 due to the lower current density.

For a 50 um etch depth, the approximate time would be 45-60 minutes.

o Post-Processing: Follow the same procedure as in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the electrochemical etching of

brass. These values should be considered as starting points, and experimental optimization is

recommended for specific microfabrication requirements.

Table 1: Effect of Electrolyte and Current Density on Etch Rate and Surface Roughness

Current Density
Electrolyte (1 M)

Etch Rate (pm/min)

Surface
Roughness (Ra,

(Alcm?)
Hm)

Sodium Nitrate

0.5 3.5 0.8
(NaNO:s)
Sodium Nitrate

1.0 7.2 15
(NaNOs)
Sodium Chloride

0.2 1.1 0.5
(NaCl)
Sodium Chloride

0.5 2.8 1.2
(NaCl)
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Table 2: Influence of Temperature on Etch Rate (Electrolyte: 1 M NaNOs, Current Density: 0.5

Alcm?)

Temperature (°C)

Etch Rate (pm/min)

25 35
40 51
60 7.8
Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Uneven Etching

- Inadequate electrolyte
agitation- Non-uniform current
distribution- Gas bubbles

adhering to the surface

- Increase stirring speed-
Ensure parallel alignment of
anode and cathode- Use a
pulsed current or a flow cell to

dislodge bubbles

Poor Surface Finish

- Current density is too high-

Contaminated electrolyte

- Reduce the current density-
Filter the electrolyte or prepare

a fresh solution

Mask Delamination

- Poor adhesion of the mask-
Incompatible mask material-

High electrolyte temperature

- Ensure the substrate is
thoroughly cleaned before
masking- Select a mask with
better chemical resistance-
Lower the operating

temperature

Low Etch Rate

- Low current density- Low
electrolyte concentration or
temperature- Passivation of

the brass surface

- Increase current density-
Increase electrolyte
concentration or temperature-
Briefly reverse the polarity to

remove any passive layer

Safety Precautions
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o Always wear appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat.

o Work in a well-ventilated area, as the process can generate hydrogen gas, which is
flammable.

e Handle all chemicals with care and follow proper disposal procedures for used electrolytes
and chemical waste.

» Be cautious when working with electricity. Ensure all connections are secure and avoid
contact with live circuits.

Logical Relationships in Process Optimization

The following diagram illustrates the relationships between key process parameters and the
desired outcomes in electrochemical etching.

Input Parameters

' Current Density ' (Electrolyte Conc) ' Temperature '
N\ / ~ 7/

De}r%iOutcon?/\ ¢
A
(Feature Resolutior) (Etch Rate)

'+' indicates a positive correlation, '-' indicates a negative correlation, '+/-" indicates a complex relationship.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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